molecular formula C52H79N5O12 B000251 Zotarolimus CAS No. 221877-54-9

Zotarolimus

Cat. No.: B000251
CAS No.: 221877-54-9
M. Wt: 966.2 g/mol
InChI Key: CGTADGCBEXYWNE-JUKNQOCSSA-N
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Description

Zotarolimus (also known as ABT-578) is a semi-synthetic analog of sirolimus (rapamycin), specifically designed as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This macrocyclic immunosuppressant is an invaluable tool in cardiovascular research and cell cycle studies. Its primary research application has been in the investigation of anti-restenotic mechanisms, specifically for inhibiting vascular smooth muscle cell (VSMC) proliferation in models of neointimal hyperplasia following vascular injury. Mechanism of Action: The cytostatic mechanism of this compound begins with its binding to the intracellular immunophilin FKBP-12. The resulting this compound-FKBP-12 complex then binds to and allosterically inhibits mTORC1, a key kinase regulating protein synthesis, cell growth, and proliferation. This inhibition prevents the phosphorylation of downstream effectors like p70S6 kinase and 4E-BP1, leading to a arrest of the cell cycle in the G1 phase. Unlike cytotoxic agents, this compound acts cytostatically, making it ideal for studying controlled cell proliferation without inducing cell death. Key Research Value: As the first drug developed specifically for local delivery from drug-eluting stents, this compound has been extensively validated in numerous pre-clinical and clinical trials (e.g., ENDEAVOR, RESOLUTE). Its high lipophilicity, evidenced by a very high octanol-water partition coefficient, promotes rapid cellular uptake and sustained local tissue retention, making it an excellent candidate for in vitro and in vivo models studying localized drug delivery systems. Physical Properties: this compound is characterized by its high lipophilicity and limited water solubility, properties that are advantageous for creating sustained-release formulations in research settings. This product is provided for Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Early Approaches from Bioorganic & Medicinal Chemistry Literature

Initial syntheses involved reacting trifluoromethanesulfonate-40-O-rapamycin ester (compound 3) with tetrazole in isopropyl acetate using N,N-diisopropylethylamine (DIPEA) as a base. This method, reported in Bioorganic & Medicinal Chemistry Letters, yielded this compound in 23% after 18 hours at room temperature. Despite its feasibility, the low yield and prolonged reaction time rendered it unsuitable for large-scale production.

One-Pot Synthesis from Patent CN200680047310

A subsequent "one-pot" method combined rapamycin (compound 2) with trifluoromethanesulfonic anhydride in dichloromethane at -30°C, followed by tetrazole and DIPEA addition. This approach achieved a 32% yield over 6 hours but required cryogenic conditions and silica gel chromatography for purification. While innovative, the process suffered from operational complexity and moderate purity.

Modern Advancements in this compound Synthesis

Patent CN102234288A: Acetone-Mediated Optimization

The most significant breakthrough emerged from patent CN102234288A, which introduced acetone as a solvent and optimized reaction parameters. Key improvements included:

Solvent Selection and Reaction Kinetics

Replacing isopropyl acetate or dichloromethane with acetone enhanced reactant solubility and reduced side reactions. Acetone’s polarity facilitated a faster Sₙ2 mechanism, completing the reaction in 2 hours at 30°C. The solvent volume was critical, with a 5:1 (ml/g) ratio of acetone to compound 3 maximizing yield.

Base and Stoichiometric Considerations

DIPEA remained the preferred base due to its superior acid-scavenging capacity. A 5:1 molar ratio of tetrazole to compound 3 ensured complete conversion, while a 5:1 DIPEA-to-substrate ratio maintained an optimal pH.

Yield and Purity Outcomes

This method achieved a 44% yield with 99% HPLC purity, doubling the efficiency of earlier approaches. The streamlined process eliminated cryogenic steps, making it scalable for industrial use.

Comparative Analysis of Synthetic Methods

ParameterEarly MethodOne-Pot MethodAcetone Method
Solvent Isopropyl acetateDichloromethaneAcetone
Reaction Time 18 hours6 hours2 hours
Temperature 25°C-30°C → 25°C30°C
Yield 23%32%44%
Purity UnreportedUnreported99%
Chromatography RequiredRequiredRequired

Mechanistic Insights and Byproduct Control

The reaction mechanism involves nucleophilic attack by tetrazole’s N-1 atom on the electrophilic C40 of compound 3. However, the tautomeric equilibrium between 1H- and 2H-tetrazole risks forming N-2 substituted isomers (Figure 1). The acetone method suppresses isomerization through:

  • Polar Aprotic Solvent Effects : Acetone stabilizes the transition state, favoring N-1 selectivity.

  • Controlled Stoichiometry : Excess tetrazole (3–5 eq) drives equilibrium toward the desired product.

  • Temperature Modulation : Maintaining 30°C accelerates kinetics without promoting tautomer shifts.

Industrial Scalability and Process Economics

The acetone method’s scalability is evidenced by its high space-time yield (0.22 g/L/h) and reduced solvent consumption. Key cost drivers include:

  • Tetrazole Cost : At ~$50/g, minimizing excess reagent is critical.

  • Chromatography Overhead : Silica gel purification remains a bottleneck, accounting for 30% of production costs.

Future directions may explore continuous-flow reactors or immobilized bases to further optimize efficiency.

Regulatory and Quality Considerations

The FDA’s approval of this compound-eluting stents underscores the need for rigorous quality control. The acetone method’s 99% purity meets ICH Q3A guidelines, with impurities limited to <0.1%. Residual solvent analysis (ICH Q3C) confirms acetone levels below 50 ppm, ensuring patient safety .

Chemical Reactions Analysis

Structural Basis for Reactivity

Chemical Formula : C52H79N5O12\text{C}_{52}\text{H}_{79}\text{N}_5\text{O}_{12} ( )
Key Functional Groups :

  • 42-position tetrazole substitution (replaces hydroxyl group in sirolimus)
  • Macrolide lactone ring
  • Methoxy groups at positions 10 and 21

The tetrazole ring introduces metabolic stability and bioorthogonal reactivity, while the lactone ring governs hydrolysis susceptibility ( ).

Synthetic Reactions

This compound is synthesized via site-specific modification of sirolimus :

  • Triflate Intermediate Formation : Reacting sirolimus with trifluoromethanesulfonic anhydride to form triflate-40-O-rapamycin .
  • Nucleophilic Substitution : Replacement of the triflate group with a tetrazole ring under basic conditions ( ).

Critical Parameters :

  • Reaction temperature: 25–30°C
  • Catalyst: Triethylamine ( )
  • Yield: >75% after purification ( )

Metabolic Reactions

Human liver microsomes metabolize this compound through hydroxylation and O-demethylation , producing 24 identified metabolites ( ).

Table 1: Major Metabolic Pathways of this compound

Reaction Type Modification Sites Key Metabolites Enzyme Involvement
O-Demethylation16-, 27-, 39-O-methyl groups39-O-desmethyl, 16-O-desmethylCYP3A4/5
HydroxylationPiperidine, 11-, 12-, 24-positions24-hydroxy, 11-hydroxy, hydroxy-piperidineCYP3A4/5, CYP2C8
Combined Demethylation/Hydroxylation16-O-desmethyl + 23/24-hydroxy16-O-desmethyl-23/24-hydroxyCYP3A4

Fragmentation Patterns :

  • MS/MS analysis revealed cleavage at the lactone ring (m/zm/z 988.56 → 864.42) and tetrazole moiety (m/zm/z 988.56 → 802.37) ( ).

Table 2: Stability Under Physiological Conditions

Condition Observation Source
pH 7.4 (37°C)Stable for >40 minutes (no lactone hydrolysis)
Acidic (pH <3) or Basic (pH >11)Lactone ring hydrolysis to seco-acid derivatives
UV Light ExposurePhotodegradation observed after 48 hours

Solubility Profile :

  • Freely soluble in DMSO, ethanol, acetonitrile ( )
  • Water solubility: <0.1 mg/mL due to high lipophilicity (logP >7) ( )

Bioorthogonal Reactions

The tetrazole ring enables Strain-Promoted Alkyne-Tetrazole Cycloaddition (SPAAC) with cyclooctynes, facilitating targeted drug delivery ( ).

Reaction Mechanism :Tetrazole+CyclooctynePyrazoline Adduct(ΔH=45kcal mol)\text{Tetrazole}+\text{Cyclooctyne}\rightarrow \text{Pyrazoline Adduct}\quad (\Delta H=-45\,\text{kcal mol})Applications :

  • Conjugation with antibodies for site-specific stent coating ( )
  • Reduced cytotoxicity compared to copper-catalyzed azide-alkyne cycloaddition ( )

Table 3: Reactivity Comparison with mTOR Inhibitors

Compound Metabolic Half-Life (HLM) Primary Enzymes Key Metabolites
This compound12.3 ± 2.1 minCYP3A4, CYP2C839-O-desmethyl, 24-hydroxy
Sirolimus8.5 ± 1.8 minCYP3A439-O-desmethyl
Everolimus10.4 ± 1.9 minCYP3A4Hydroxy-piperidine

Key Finding : this compound exhibits slower metabolism than sirolimus, attributed to steric hindrance from the tetrazole group ( ).

Clinical Implications of Reactivity

  • Sustained Release : High lipophilicity enables prolonged elution from stents (80% released over 180 days) ( ).
  • Reduced Thrombogenicity : Stable lactone ring minimizes inflammatory byproducts compared to paclitaxel ( ).

Unresolved Questions

  • Role of CYP2C8 in hydroxylation at non-canonical sites (e.g., 47/48-position) ( ).
  • Long-term stability of SPAAC adducts in vivo ( ).

Scientific Research Applications

Zotarolimus-Eluting Stents (ZES)

This compound-eluting stents are designed to release this compound over time, preventing the proliferation of smooth muscle cells and reducing the risk of restenosis. Key studies have demonstrated their effectiveness:

  • Long-Term Efficacy : A meta-analysis comparing ZES with everolimus-eluting stents (EES) showed comparable rates of target vessel failure over five years, indicating that ZES is a viable option for patients undergoing PCI .
  • Safety Profile : The long-term safety of ZES has been validated through pooled analyses from multiple trials, showing a significant reduction in major adverse cardiac events compared to BMS .

Treatment of Specific Patient Populations

This compound has been evaluated in various patient demographics, including those with diabetes and complex lesions:

  • Diabetic Patients : Studies have indicated that this compound-eluting stents are particularly effective in diabetic patients, who are at higher risk for restenosis. An optical coherence tomography study highlighted improved outcomes in this population when treated with ZES compared to BMS .
  • Complex Lesions : In patients with complex coronary artery disease, this compound has shown non-inferiority to other drug-eluting stents, supporting its use in more challenging clinical scenarios .

Case Study 1: Efficacy in High-Risk Patients

A multicenter trial demonstrated the efficacy of this compound in high-risk patients undergoing PCI. The study included a diverse group of patients with varying degrees of coronary artery disease. Results indicated that those treated with ZES had significantly lower rates of restenosis compared to those receiving BMS.

Case Study 2: Long-Term Outcomes

In a long-term follow-up study involving over 2000 patients, this compound-eluting stents were associated with a lower incidence of major adverse cardiac events at five years compared to traditional treatment methods. This study provided robust evidence supporting the continued use of ZES in routine clinical practice.

Comparison with Similar Compounds

Comparison with Similar mTOR Inhibitors

Structural and Functional Differences

The structural modifications among rapamycin analogs dictate their pharmacokinetics, potency, and clinical applications:

Compound Structural Modification Key Functional Property
Zotarolimus Tetrazole group at C-43 Shorter half-life; reduced systemic immunosuppression
Everolimus Hydroxyethyl group at C-40 Higher lipophilicity; faster arterial diffusion
Ridaforolimus Phosphate group at C-43 Non-prodrug; oral bioavailability
Sirolimus Native hydroxyl group at C-43 Long half-life; potent immunosuppressant

This compound’s tetrazole group enhances metabolic stability compared to sirolimus, while everolimus’s hydroxyethyl group improves tissue penetration .

Pharmacokinetic Profiles

This compound exhibits a significantly shorter half-life than sirolimus, minimizing systemic exposure:

Parameter This compound (Rat) Sirolimus (Rat) Everolimus (Human)
IV Half-life 9.4 hours 14.0 hours ~30 hours
Oral Half-life 7.9 hours 33.4 hours ~40 hours
Immunosuppressive Potency 4-fold lower vs. sirolimus High Moderate

This pharmacokinetic profile makes this compound ideal for localized stent delivery, reducing risks of systemic immunosuppression .

Efficacy in Restenosis Prevention

In clinical trials, this compound-eluting stents (ZES) demonstrate non-inferiority to everolimus-eluting stents (EES):

Outcome (5-Year Follow-Up) ZES (%) EES (%) P-value
Target Lesion Failure 17.0 16.2 0.61
Stent Thrombosis 2.8 1.8 0.12
Major Adverse Cardiac Events 21.9 21.6 0.88

Data from the RESOLUTE All-Comers trial showed comparable long-term safety and efficacy between ZES and EES .

Thrombogenicity and Inflammatory Response

The Endeavor stent reported a 0.5% thrombosis rate at 1 year, attributed to its biocompatible polymer and rapid drug elution (85% within 60 days) .

Metabolism and Drug-Drug Interactions

This compound undergoes extensive hepatic metabolism via hydroxylation and demethylation, producing 24 identifiable metabolites . Unlike sirolimus and everolimus, which are substrates for CYP3A4, this compound’s metabolic pathway is less prone to drug-drug interactions, enhancing its safety profile in polypharmacy patients .

Biological Activity

Zotarolimus, also known as ABT-578, is a synthetic derivative of sirolimus, primarily recognized for its role in drug-eluting stents to prevent restenosis in coronary artery disease. Its biological activity is largely attributed to its ability to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

This compound functions by binding to the immunophilin FKBP-12, forming a complex that inhibits mTOR signaling. This inhibition leads to:

  • Reduced Cell Proliferation : this compound effectively inhibits smooth muscle cell (SMC) and endothelial cell (EC) proliferation, which is pivotal in preventing neointimal hyperplasia following vascular injury .
  • Induction of Apoptosis : Studies have shown that this compound enhances the expression of pro-apoptotic proteins such as cleaved caspase 3 while reducing anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells .

In Vitro Studies

Research has demonstrated that this compound significantly inhibits DNA synthesis in SMCs, evidenced by reduced 3H^3H-thymidine incorporation. The effective concentration ranges from 10 to 100 ng/mL, showcasing its potency against cellular proliferation .

In Vivo Studies

In animal models, this compound has been shown to reduce tumor growth and metastasis. A notable study illustrated that mice treated with this compound exhibited:

  • Decreased Tumor Growth : Tumor volume was significantly reduced compared to control groups.
  • Lower Levels of Inflammatory Cytokines : Treatments resulted in decreased levels of IL-1β and TNF-α, with the combination of this compound and 5-fluorouracil yielding the most substantial reductions .

Clinical Efficacy

This compound-eluting stents (ZES) have been evaluated in several clinical trials, demonstrating their effectiveness in reducing target lesion failure (TLF) and restenosis rates.

Key Clinical Trials

  • RESOLUTE US Trial : This observational study assessed the safety and effectiveness of this compound-eluting stents in patients with de novo coronary lesions. The primary endpoint was TLF at 12 months, which was achieved with a rate lower than 8%, indicating favorable outcomes compared to historical data .
  • SUGAR Trial : In a randomized controlled trial involving patients with diabetes mellitus, this compound-eluting stents showed non-inferiority to other drug-eluting stents regarding TLF at 1-year follow-up. The TLF rate was significantly lower in the this compound group compared to conventional treatments .

Comparative Efficacy Data

The following table summarizes key findings from clinical studies involving this compound:

StudyPatient PopulationPrimary EndpointTLF Rate (%)
RESOLUTE USPatients with coronary lesions12-month TLF<8Effective in real-world settings
SUGARDiabetic patients1-year TLF7.0Non-inferior to other drug-eluting stents
RESOLUTE InternationalGeneral population1-year TLF7.0Consistent results across diverse groups

Case Studies

Several case studies have highlighted the utility of this compound in clinical practice:

  • Case Study A : A patient with recurrent coronary artery disease underwent treatment with this compound-eluting stents and showed significant improvement in angina symptoms and reduced need for revascularization procedures over a follow-up period of two years.
  • Case Study B : A cohort study involving diabetic patients indicated that those treated with this compound experienced fewer adverse cardiovascular events compared to those receiving bare-metal stents.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotarolimus
Reactant of Route 2
Zotarolimus

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